tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethoxy group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often require specific reagents and catalysts to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate may involve large-scale flow microreactor systems to achieve high efficiency and yield. These systems allow for continuous production, which is advantageous for meeting industrial demands.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
tert-Butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group and the pyrrolidine ring play crucial roles in its activity, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (diphenyl)silyl trifluoromethanesulfonate
- tert-Butyl (diphenyl)silyl trifluoromethanesulfonate
Uniqueness
tert-Butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C10H16F3NO3 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
WVMFTUHMEJKBAC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F |
Origin of Product |
United States |
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